Aminocyclopyrachlor

説明

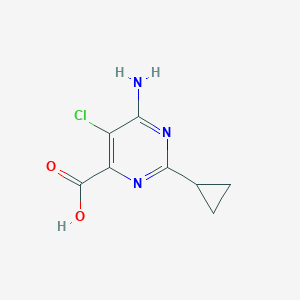

Structure

3D Structure

特性

IUPAC Name |

6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-4-5(8(13)14)11-7(3-1-2-3)12-6(4)10/h3H,1-2H2,(H,13,14)(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAIHLIXESXTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=C(C(=N2)N)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074683 | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water at 20 °C: 2810 mg/L (in Milli-Q water), 3130 mg/L (pH 4), 4200 mg/L (pH 7), 3870 mg/L (pH 9) | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.7X10-8 mm Hg at 25 °C | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules | |

CAS No. |

858956-08-8 | |

| Record name | Aminocyclopyrachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=858956-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocyclopyrachlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0858956088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocyclopyrachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCYCLOPYRACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O19K7667GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminocyclopyrachlor | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7981 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Behavior of Aminocyclopyrachlor

Dissipation and Persistence in Environmental Compartments

Aminocyclopyrachlor residues are persistent in soils, and their presence can contribute to residues in succeeding crops. fao.org Its physicochemical properties classify it as environmentally persistent, water-soluble, and non-volatile, indicating a potential for leaching through soil. usda.govnih.gov

The dissipation half-life (DT50) of this compound in soil can vary significantly, ranging from 3 to over 112 days in different soils from the Northern Great Plains. wikipedia.orgresearchgate.netcambridge.org Field studies in the United States and Canada have observed soil half-lives between 22 and 126 days. usda.govnih.gov More recently, the time required for 90% degradation (DT90) was found to be between 622 and 921 days. wikipedia.org In some tropical soils, mineralization half-lives (MT50) were even higher, ranging from 877 to 1376 days, suggesting long persistence. mdpi.com

Table 1: this compound Soil Dissipation Half-Life (DT50) Ranges

| Study Type | DT50 Range (days) | DT90 Range (days) | Source |

| Northern Great Plains | 3 to >112 | — | wikipedia.orgresearchgate.netcambridge.org |

| Terrestrial Field | 22 to 126 | — | usda.govnih.gov |

| Overall Lab Studies | 114 to 433 | — | researchgate.netnih.gov |

| Tropical Soils (MT50) | 877 to 1376 | — | mdpi.com |

| General Field Studies | 72 to 128 | 622 to 921 | wikipedia.orgusda.gov |

| Turf | 37 to 103 | — | usda.gov |

Soil properties significantly influence this compound dissipation. fao.orgresearchgate.netmdpi.com Adsorption of this compound in soil is generally correlated with soil organic matter or texture. mountainscholar.org The dissipation rate tends to be slower in soils with low organic matter content and higher clay content. researchgate.net Conversely, rapid dissipation has been observed in soils with higher clay content, which also typically have higher organic matter content. researchgate.netcambridge.org this compound residues are predominantly associated with the organic matter and clay content of the soil. mdpi.com The coefficient of sorption normalized by the organic carbon content (Koc) for this compound ranges between 4 and 67 L kg⁻¹. scielo.br this compound's sorption to soil colloids is low, making it more available for processes that can reduce its persistence. researchgate.net However, its sorption is reversible, and its fate can be affected by leaching. researchgate.net

This compound dissipation generally increases as soil moisture content and temperature increase. fao.orgresearchgate.netcambridge.org However, the impact of moisture can be less significant in sandy soils. researchgate.netcambridge.org The variation in DT50 values is often attributed to differences in temperature, humidity, and specific soil components. researchgate.net

This compound, aminopyralid (B1667105), and clopyralid (B1669233) are all auxinic herbicides. mountainscholar.orgresearchgate.netymaws.com In field conditions, this compound has shown similar dissipation rates to aminopyralid and clopyralid. mountainscholar.org Specifically, reported soil half-lives were 32.5 days for this compound, 28.9 days for aminopyralid, and 26.6 days for clopyralid in one study. mountainscholar.org this compound and aminopyralid generally exhibit greater soil residual activity compared to clopyralid. mountainscholar.org Adsorption in soil is typically greatest with this compound, followed by aminopyralid, with clopyralid showing the least soil adsorption. mountainscholar.org Average Kd values across six soils were 0.503 mL g⁻¹ for this compound, 0.378 mL g⁻¹ for aminopyralid, and 0.236 mL g⁻¹ for clopyralid. mountainscholar.org this compound is more water-soluble than aminopyralid, and the sorption of both increases with organic matter and clay content. researchgate.netmdpi.com

Table 2: Comparison of Soil Dissipation and Adsorption for Auxinic Herbicides

| Herbicide | Field Soil Half-Life (days) | Average Kd (mL g⁻¹) | Soil Adsorption Tendency | Water Solubility |

| This compound | 32.5 mountainscholar.org | 0.503 mountainscholar.org | Greatest mountainscholar.org | More soluble researchgate.netmdpi.com |

| Aminopyralid | 28.9 mountainscholar.org | 0.378 mountainscholar.org | Moderate mountainscholar.org | Less soluble researchgate.netmdpi.com |

| Clopyralid | 26.6 mountainscholar.org | 0.236 mountainscholar.org | Least mountainscholar.org | — |

This compound is slowly photolyzed on soil surfaces, with a reported half-life of 129 days. nih.gov While photolysis can contribute to pesticide degradation, results can vary between laboratory and field conditions. researchgate.net In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 5 days. nih.gov

Aerobic soil metabolism tests for this compound have shown half-life ranges of 114 to 433 days in three different soils. nih.gov this compound slowly degrades by aerobic microbial metabolism. researchgate.net Microbial degradation is considered the main form of degradation for this compound in soil. scielo.br Microorganisms utilize herbicides as a food source, and their activity can be enhanced by tilling (adding oxygen), adding water, and incorporating non-contaminated organic matter to the soil. montana.edu The higher microorganism population in soils with higher organic matter content can accelerate the herbicide molecule's degradation. researchgate.net However, studies in tropical soils showed very low total mineralization of this compound by microorganisms (<10%), with mineralization half-lives (MT50) ranging from 877 to 1376 days, suggesting that mineralization is not the primary dissipation process in these conditions. mdpi.com

Effects of Environmental Conditions on Half-Life (e.g., Temperature, Moisture)

Phototransformation in Water and Soil

Mobility and Transport in the Environment

This compound is characterized by high water solubility, which significantly influences its mobility in the environment. This property makes it prone to movement through soil profiles and into water bodies.

This compound exhibits a high potential for leaching into groundwater canada.caherts.ac.ukepa.govusda.gov. Studies employing the Groundwater Ubiquity Score (GUS) index have classified this compound as an "easy leacher," with reported GUS values ranging from 3 to 4 (high) to over 4 (very high) herts.ac.ukredalyc.org. An herbicide is generally considered an easy leacher if its GUS score exceeds 2.8 redalyc.org.

Both laboratory and field investigations, including studies utilizing soil columns and mathematical modeling, have consistently demonstrated this compound's capacity to contaminate groundwater canada.caredalyc.org. Residues of this compound have been detected at significant depths, specifically 70-90 cm in soil, even one year after application usda.gov. Furthermore, detection of the herbicide at all depths (0-30 cm) in various studied soils underscores its pervasive leaching behavior nih.govtandfonline.comtandfonline.comtandfonline.com.

The texture of the soil is a significant determinant of this compound's leaching behavior nih.govtandfonline.comtandfonline.comtandfonline.com. Research indicates that the total amount of herbicide leached is substantially higher in loamy sand soils, with approximately 3% leaching, compared to sandy clay and clay soils, which showed less than 0.06% leaching nih.govtandfonline.comtandfonline.comtandfonline.com. This highlights that this compound exhibits greater mobility in soils with lower clay content scielo.br.

Table 1: Influence of Soil Texture on this compound Leaching

| Soil Texture Class | Total Herbicide Leaching (%) |

| Loamy Sand | ~3 |

| Sandy Clay | <0.06 |

| Clay | <0.06 |

This compound generally exhibits a low capacity for adsorption and a high capacity for desorption in soil nih.govtandfonline.comtandfonline.comtandfonline.com. These two processes are fundamental in regulating the movement and availability of herbicides in soil redalyc.orgscielo.br. The Freundlich model has been found to adequately describe the sorption-desorption characteristics of this compound in various soil types nih.govtandfonline.comtandfonline.comusda.govscielo.brnih.govacs.orgacs.org. Sorption equilibrium is typically achieved within a 24-hour period tandfonline.comusda.gov.

It is important to note that the sorption of this compound by soil is often not completely reversible, a phenomenon known as hysteresis usda.govacs.orgacs.orgumn.edu. Hysteresis coefficients for this compound have been reported to range from 0.13 to 0.74 usda.govacs.orgacs.org.

The Freundlich sorption coefficient (K_f(sorption)) for this compound has been reported to vary, with values ranging from 0.06 to 1.64 µmol^(1-1/n) L^(1/n) kg⁻¹ usda.govnih.govacs.orgacs.org. Specifically, in some Brazilian soils, K_f(sorption) values were observed between 0.37 and 1.34 µmol^(1-1/n) L^(1/n) kg⁻¹ nih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net.

Conversely, the Freundlich desorption coefficient (K_f(desorption)) values are consistently higher than their corresponding sorption values, ranging from 3.62 to 5.51 µmol^(1-1/n) L^(1/n) kg⁻¹ redalyc.orgnih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net. For unamended soil, the average K_d sorption value was approximately 1.19 ± 0.07 L∙kg⁻¹, while the average K_d desorption value was about 4.84 ± 0.17 L∙kg⁻¹ scielo.br.

The organic carbon normalized sorption coefficient (K_oc) for this compound ranges between 4 and 67 L kg⁻¹ scielo.br. Other studies have reported K_f,oc values from 11 to 64 usda.govnih.govacs.orgacs.org. For unamended soil, the average K_oc sorption value was approximately 54.13 ± 3.28 L∙kg⁻¹, and the average K_oc desorption value was about 220.06 ± 7.82 L∙kg⁻¹ scielo.br. The 1/n values, which indicate the linearity of the sorption isotherm, typically fall within the range of 0.9 to 1.0 usda.govscielo.brnih.govacs.orgacs.org.

Table 2: Representative Freundlich Sorption and Desorption Coefficients for this compound

| Coefficient Type | Range (µmol^(1-1/n) L^(1/n) kg⁻¹) | Notes |

| K_f(sorption) | 0.06 - 1.64 | Broader range across studies usda.govnih.govacs.orgacs.org |

| K_f(sorption) | 0.37 - 1.34 | Specific to certain Brazilian soils nih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net |

| K_f(desorption) | 3.62 - 5.51 | Consistently higher than sorption redalyc.orgnih.govtandfonline.comtandfonline.comtandfonline.comresearchgate.netmdpi.comresearchgate.net |

Table 3: Average K_d and K_oc Values for this compound in Unamended Soil

| Coefficient Type | Average Value (L∙kg⁻¹) | Standard Deviation |

| K_d sorption | 1.19 | ± 0.07 |

| K_d desorption | 4.84 | ± 0.17 |

| K_oc sorption | 54.13 | ± 3.28 |

| K_oc desorption | 220.06 | ± 7.82 |

Freundlich Sorption and Desorption Coefficients

Surface Runoff and Redistribution

This compound possesses a high potential for reaching surface water through runoff, a risk that can persist for several months following application canada.caepa.govwisconsin.govpublications.gc.caenvu.comrentokil-initial.com. This vulnerability to surface runoff is particularly pronounced in poorly draining soils and areas with shallow groundwater epa.govwisconsin.govenvu.comrentokil-initial.com.

To mitigate the runoff of this compound, it is recommended to avoid applications when rainfall is anticipated within 48 hours epa.govwisconsin.govenvu.comrentokil-initial.com. The implementation of level, well-maintained vegetative buffer strips between treated areas and surface water bodies such as ponds, streams, and springs can effectively reduce the loading of this compound from both runoff water and sediment epa.govwisconsin.govenvu.comrentokil-initial.com. Beyond runoff, this compound can also be redistributed in the environment through compost products derived from treated plant materials and in animal manure canada.capublications.gc.ca.

Redistribution via Compost and Animal Manure

This compound has the potential to enter the environment through compost products containing treated plant materials and animal manure canada.ca. This redistribution pathway is a significant concern due to the herbicide's persistence unl.edu. Product labels for this compound-containing materials often include specific statements advising users to prevent the entry of treated plant material into compost products canada.ca. The United States Environmental Protection Agency (EPA) is actively reviewing a group of pyridine (B92270) carboxylic acids, including this compound, for their persistence in organic matter such as plant residues and manure from livestock that have grazed on treated areas unl.edu.

The presence of this compound residues in manure and compost can lead to phytotoxicity, causing damage, reduced productivity, or even death in sensitive non-target plants and crops when such contaminated materials are applied unl.eduaapco.org. These residues can also persist in the soil for extended periods unl.edu. To mitigate this, restrictions are in place, such as not using plant material from areas treated with this compound within the previous 18 months as mulch or compost, nor applying it directly around desirable plants apvma.gov.au. Similarly, hay or forage from treated grass within the same 18-month period must only be fed to animals whose manure will not be used on sensitive crops apvma.gov.au. Historical data for related persistent herbicides, such as aminopyralid, showed an approximate 85% reduction in incidents of compost/manure contamination after similar compost restrictions were implemented on product labels regulations.gov.

Metabolism and Transformation Products in Environmental Matrices

This compound exhibits moderate persistence in soil systems herts.ac.uk. Studies indicate that it does not break down very rapidly in soil and typically does not form major transformation products publications.gc.cacanada.ca. Both laboratory and field studies suggest that this compound can move through the soil profile, posing a potential risk of leaching to groundwater publications.gc.cacanada.ca. In aquatic environments, the compound is expected to primarily remain in the water column canada.ca.

The degradation of this compound in the environment varies by matrix and condition. On soil surfaces, it can undergo slow photolysis, with a reported half-life of 129 days nih.gov. Aerobic soil metabolism tests have shown half-lives ranging from 114 to 433 days across different soil types nih.gov. In water, aqueous photolysis is a primary route of degradation, with a half-life of 1.2 days in shallow, clear, well-lit natural water bodies at pH 6.2, and 7.8 days in a pH 4 buffer solution nih.gov. This compound is stable to hydrolysis under typical environmental conditions nih.gov. Aerobic and anaerobic aquatic metabolism studies have reported half-lives exceeding 100 days nih.gov.

Identified photolysis degradation products in water include 5-chloro-2-cyclopropyl-pyrimidin-4-ylamine, 4-cyano-2-cyclopropy1-1H-imidazole-5-carboxylic acid, and cyclopropanecarboxylic acid nih.gov. In plants, such as grass and weeds, the predominant residue component following application is the parent this compound fao.orgapvma.gov.au. Minor transformation products have been observed in plants, with none accounting for more than 5% of the applied radioactivity, and most being less than 1% fao.org.

Environmental Half-Lives of this compound

| Environmental Matrix | Condition | Half-Life (DT50) | Source |

| Soil (Photolysis) | Irradiated | 129 days | nih.gov |

| Soil (Aerobic Metabolism) | Laboratory | 114-433 days | nih.gov |

| Water (Aqueous Photolysis) | Natural Water (pH 6.2) | 1.2 days | nih.gov |

| Water (Aqueous Photolysis) | pH 4 Buffer | 7.8 days | nih.gov |

| Aquatic (Aerobic/Anaerobic Metabolism) | - | >100 days | nih.gov |

Note: This data can be presented in an interactive table allowing for sorting and filtering in a digital environment.

The methyl ester of this compound, known as DPX-KJM44, was initially investigated as a potential herbicide before the free acid form (this compound) became the commercialized compound fao.orgmountainscholar.org. Studies have demonstrated that DPX-KJM44 undergoes rapid conversion to this compound in both animal and plant systems fao.orgfao.org. This rapid conversion means that studies conducted on DPX-KJM44 are relevant and supportive for the evaluation of this compound apvma.gov.aufao.org.

In plants, such as grass, the methyl ester (DPX-KJM44) is quickly hydrolyzed to release the free acid, which is then readily translocated throughout the plant fao.org. Research on Canada thistle (Cirsium arvense) revealed that approximately 80% of the applied methyl ester was converted to the free acid within 6 hours after treatment (HAT) bioone.orgcambridge.org. This rapid conversion rate suggests that this compound primarily translocates as the free acid within Canada thistle bioone.orgcambridge.org. The efficacy of Canada thistle control was found to be equivalent whether the methyl ester or the free acid form was applied, indicating that the free acid is the active form of the herbicide, and the methyl ester group may primarily serve to facilitate foliar absorption mountainscholar.org. Esterase activity present in soil also contributes to this conversion process mountainscholar.org.

In animal metabolism studies, specifically with lactating goats, DPX-KJM44 was rapidly metabolized and subsequently eliminated as this compound, predominantly through excreta fao.org. No intact DPX-KJM44 was detected in the tissues or milk of the goats fao.org. This compound was identified as the major component of the radioactive residues in various goat tissues, including kidney (55% of total radioactive residue, TRR), liver (66% TRR), muscle (43% TRR), fat (47–84% TRR), and milk (16% TRR) fao.org. Similarly, in rats, the ester form is rapidly converted to the free acid fao.org. In vitro studies using plasma have shown a rapid half-life of approximately 5 minutes for the conversion of DPX-KJM44 to this compound fao.org.

Conversion of this compound Methyl Ester (DPX-KJM44) to Free Acid

| Matrix | Conversion Rate/Timeframe | Key Findings | Source |

| Plants (Canada Thistle) | ~80% converted at 6 HAT | Free acid is the translocated and active form; methyl ester facilitates absorption. | mountainscholar.orgbioone.orgcambridge.org |

| Animals (Goats) | Rapid metabolism | No intact DPX-KJM44 in tissues/milk; this compound is major residue. | fao.orgfao.org |

| Animals (Rats) | Rapid conversion | Ester rapidly converted to free acid. | fao.org |

| In Vitro (Plasma) | ~5 minutes half-life | Rapid conversion in plasma. | fao.org |

Note: This data can be presented in an interactive table allowing for sorting and filtering in a digital environment.

Plant Interactions and Efficacy of Aminocyclopyrachlor

Absorption, Translocation, and Metabolism in Plants

Aminocyclopyrachlor is readily absorbed by plants through both foliar and root pathways and is subsequently translocated throughout the plant via the xylem and phloem fao.orgcanada.cancsu.edu. The efficacy of this compound is influenced by its absorption, translocation, and metabolism within the plant, which can vary significantly depending on the plant species and the chemical form of the herbicide nih.govresearchgate.net.

Foliar absorption of this compound is generally rapid, with maximum absorption often achieved within 24 to 48 hours after treatment (HAT) cambridge.orgbioone.org. For instance, in tall fescue, 38% absorption was observed at 3 HAT, reaching a maximum of 68% by 48 HAT cambridge.org. In Canada thistle, absorption of the free acid form reached 57% within the first 24 HAT researchgate.net. Root absorption has also been observed, with studies showing absorption ranging from 1% to 8% within 1 to 8 HAT, increasing to 21% and 47% at 24 and 48 HAT, respectively, in loblolly pine seedlings ncsu.edu.

The addition of adjuvants significantly enhances the absorption of this compound. Methylated seed oil (MSO) and crop oil concentrate (COC) have been shown to maximize absorption for both this compound and its methyl ester formulation (DPX-KJM44) fao.orgcambridge.orgcambridge.org. Non-ionic surfactants (NIS) also increase absorption, although typically not to the same extent as MSO or COC fao.orgcambridge.org. For example, in Canada thistle, MSO resulted in the highest absorption compared to treatments without surfactant cambridge.orgcambridge.org. The increased absorption with oil-based adjuvants is thought to be due to their ability to increase the fluidity of cuticular components, thereby enhancing herbicide diffusion cambridge.org.

The chemical form of this compound significantly impacts its absorption dynamics. The methyl ester formulation (DPX-KJM44) generally exhibits greater foliar absorption than the free acid form (DPX-MAT28) fao.orgnih.govbioone.org. Studies in Canada thistle showed that This compound-methyl (B1258190) ester absorption was 27% greater than the free acid absorption at 24 HAT, reaching 84% compared to 57%, respectively bioone.orgcambridge.org. This difference is attributed to the higher lipophilicity of the methyl ester, which facilitates greater penetration through the plant cuticle cambridge.org. While the methyl ester is absorbed more readily, it is rapidly metabolized to the free acid form once inside the plant fao.orgcambridge.org.

Table 1: Comparison of this compound Free Acid and Methyl Ester Absorption in Canada Thistle

| Chemical Form | Absorption at 24 HAT (%) |

| Free Acid (DPX-MAT28) | 57 ± 14.6 bioone.orgcambridge.org |

| Methyl Ester (DPX-KJM44) | 84 ± 9.4 bioone.orgcambridge.org |

This compound is a systemic herbicide, meaning it is mobile within the plant's vascular system, translocating through both the xylem and phloem canada.cabioone.orgresearchgate.netiastate.edu. This amphimobility allows the herbicide to move from the site of absorption to various parts of the plant awsjournal.org.

Once absorbed, this compound is translocated to meristematic regions and sink tissues, which are areas of active growth and metabolism, such as developing shoots and roots cambridge.orgcanada.cacambridge.orgcambridge.orgclallamcountywa.govauburn.edu. In rush skeletonweed, early translocation of this compound was directed to root tissue nih.govresearchgate.net. In field bindweed, a highly susceptible species, studies showed a nearly equal distribution of this compound among the treated leaf, aboveground tissue, and belowground tissue, with approximately 13%, 14%, and 14% of applied radioactivity, respectively, by 192 HAT cambridge.org. This significant translocation to belowground tissues in susceptible perennial species like field bindweed is believed to contribute to the high level of control observed in the field cambridge.orgtennessee.edu.

Table 2: Translocation of this compound in Field Bindweed (192 HAT)

| Plant Part | % of Applied Radioactivity |

| Treated Leaf | 13 cambridge.org |

| Aboveground Tissue | 14 cambridge.org |

| Belowground Tissue | 14 cambridge.org |

In contrast, in tolerant grass species like tall fescue, translocation of this compound is more limited, primarily remaining in the foliage, with minimal detection in the crown, roots, or root exudates cambridge.org. For example, in tall fescue, maximum translocation to the foliage was 34% at 96 HAT, with very little reaching the roots cambridge.org.

The metabolism of this compound varies between susceptible and tolerant plant species. In general, this compound itself exhibits minimal metabolism in many susceptible broadleaf weeds over extended periods researchgate.netcambridge.org. For instance, in field bindweed, no soluble this compound metabolites were observed over a 192-hour time course, suggesting very little metabolism occurred cambridge.org. Similarly, no metabolism of this compound (DPX-MAT28) was detected in rush skeletonweed nih.gov.

However, the methyl ester formulation (DPX-KJM44) is rapidly de-esterified to the free acid form (this compound) within the plant fao.orgnih.govcambridge.orgcambridge.orgbioone.org. In Canada thistle, approximately 80% of the methyl ester was converted to the free acid within 6 HAT bioone.orgcambridge.orgcambridge.org. This rapid conversion means that this compound is the primary form translocated throughout the plant following application of the methyl ester fao.orgcambridge.orgcambridge.org.

In tolerant grass species, such as tall fescue, studies have also shown no observable metabolism of this compound over a 192-hour period cambridge.orgresearchgate.net. The tolerance of monocotyledonous plants to synthetic auxin herbicides like this compound is not fully understood but is hypothesized to involve factors such as compartmentalization, target site insensitivity, or irreversible sequestration into cell wall constituents, rather than rapid metabolism cambridge.org.

Herbicide Efficacy and Weed Control Spectrum

Application Methods and Timing

Pre-emergence and Post-emergence Applications

This compound demonstrates efficacy in both pre-emergence and post-emergence applications for controlling susceptible broadleaf weeds and woody plant species. umweltprobenbank.deherts.ac.uk

Pre-emergence Applications: As a pre-emergence herbicide, this compound has shown potential for weed control. In studies conducted on wild blueberry (Vaccinium angustifolium Ait.), pre-emergence applications of this compound at a rate of 100 g a.i. ha⁻¹ effectively suppressed Euthamia graminifolia (goldenrod). However, higher application rates of 200 and 400 g a.i. ha⁻¹ significantly reduced aboveground blueberry biomass, yield potential, and final yield. nih.gov The long persistence of this compound's residual activity in soil is crucial for extended weed control but necessitates careful consideration due to its potential to affect the recovery of native species. uni.lumdpi.com

Post-emergence Applications: this compound is also effective when applied post-emergence. It has been noted for its efficacy as a spot spray against a wide range of herbaceous and woody perennial weeds, particularly in wild blueberry production systems. nih.gov For certain susceptible plant species, post-emergence efficacy has been observed even at the 2-leaf growth stage. scielo.br The herbicide is utilized for post-emergence broadleaf weed control in various non-crop settings, including pastures and roadside grasses. awsjournal.org

Synergistic and Antagonistic Interactions with Other Herbicides

This compound is frequently combined with other herbicides to enhance weed control, broaden the spectrum of activity, and aid in herbicide resistance management. mpg.de The interactions in these mixtures can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the combined effect is less. researchgate.netfrontiersin.org

This compound is co-formulated with metsulfuron-methyl (B1676535) in several commercial herbicide products, such as Streamline, Navius Herbicide, and Rejuvra XL Herbicide. bioone.orgherts.ac.uk This combination has demonstrated effectiveness in controlling various brush and broadleaf species. For instance, foliar applications of a mixture of this compound and metsulfuron-methyl were effective in controlling trumpet flower (Campsis radicans). herts.ac.uk Research evaluating brush control in old fields with mixed brush and trees, including winged elm (Ulmus alata), showed that products containing this compound and metsulfuron-methyl were effective. Furthermore, combinations including this compound plus metsulfuron-methyl were highly effective in reducing burning bush (Euonymus alata) and privet (Ligustrum obtusifolium) in wildland settings. ndsu.edu

Combinations of this compound and chlorsulfuron (B1668881) are found in products like Perspective and Truvist Herbicide. frontiersin.org These mixtures are particularly effective for total vegetation control. In field experiments comparing various treatment combinations for total vegetation control, six out of the seven top-ranked treatments included both this compound and chlorsulfuron, demonstrating their strong performance in achieving bare ground. mpg.de A combination of this compound, chlorsulfuron, indaziflam (B594824), and imazapyr (B1671738) exhibited the highest predicted probability of achieving 100% bare ground (88%). mpg.de This combination is also recommended for controlling Centaurea solstitialis, Centaurea calcitrapa, and Centaurea iberica in the Pacific Northwest.

However, interactions with non-target grasses can vary. While injury to green needlegrass was reduced when this compound was applied with chlorsulfuron, the injury on less-tolerant intermediate wheatgrass remained high (ranging from 60% to 86%) when chlorsulfuron was included in the treatment, compared to this compound alone (48% to 92%). uni.lu This indicates that the synergistic or antagonistic effects can be species-specific, even within grasses. The combination has also been evaluated for suppressing Japanese stiltgrass (Microstegium vimineum).

Table 1: Efficacy of this compound Combinations for Total Vegetation Control

| Herbicide Combination | Predicted Probability of 100% Bare Ground mpg.de | Average Bare Ground (%) Across Sites mpg.de |

| AMCP + Chlorsulfuron + Indaziflam + Imazapyr | 88% | 97% |

| Industry Standard (Diuron + Imazapyr) | 67% | 95.2% |

| Industry Standard (Bromacil + Diuron) | 52% | Inconsistent |

Glyphosate (B1671968) is a widely used non-selective, broad-spectrum post-emergent herbicide often employed in conjunction with pre-emergent residual herbicides, such as this compound, for maintaining bare ground. frontiersin.org While this compound and glyphosate are used in vegetation management programs, direct synergistic or antagonistic interactions between these two specific compounds are not consistently reported as a primary focus of combination studies. Studies generally indicate that this compound provides significant broadleaf and woody plant control. For instance, this compound (70 g ha⁻¹) increased Japanese honeysuckle control when combined with 2,4-D to 83-92%, which was comparable to this compound alone at a higher rate (280 g ha⁻¹, 85-90% control), whereas glyphosate alone provided ≤ 35% control. cambridge.org This suggests that this compound is the dominant active ingredient for control in such mixtures. The interaction between glyphosate and other synthetic auxins or different herbicide groups can be complex, showing synergistic, additive, or antagonistic effects depending on the weed species, application rates, and environmental conditions. researchgate.netfrontiersin.org

Research has investigated the effects of diflufenzopyr (B12349329), an auxin transport inhibitor, on the biokinetics and efficacy of this compound-methyl ester (AMCP-ME). Studies on black nightshade (Solanum nigrum L.) and large crabgrass (Digitaria sanguinalis (L.) Scop.) revealed varying interactions. Mixtures of AMCP-ME plus diflufenzopyr did not enhance large crabgrass control compared to AMCP-ME applied alone. bioone.orgherts.ac.uk However, diflufenzopyr (35 g ha⁻¹) did increase black nightshade control when combined with AMCP-ME (18 and 35 g ha⁻¹) at 7 days after treatment (DAT). This initial increase in control was not sustained at 14 or 28 DAT. bioone.orgherts.ac.uk This indicates a short-term synergistic effect on black nightshade but no consistent or long-term synergy across both tested species. Absorption of ¹⁴C-AMCP-ME was higher in large crabgrass than in black nightshade, while translocation was lower in large crabgrass. In both species, AMCP-ME metabolism was rapid, with 60-78% of the radioactivity converting to the free acid metabolite within 8 hours after treatment. bioone.orgcambridge.orgherts.ac.uk

Table 2: Influence of Diflufenzopyr on this compound-Methyl Ester Efficacy

| Weed Species | Interaction with Diflufenzopyr (35 g ha⁻¹) | Observation Period | Reference |

| Large Crabgrass | No increased control | All time points | bioone.orgherts.ac.uk |

| Black Nightshade | Increased control (short-term) | 7 DAT (not 14 or 28 DAT) | bioone.orgherts.ac.uk |

Combination with Glyphosate

Non-Target Plant Response and Selectivity

This compound is characterized by its selectivity, particularly towards most grasses (Poaceae family). bioone.orgresearchgate.net However, it poses a significant risk to non-target terrestrial plants, including various coniferous and deciduous tree species. umweltprobenbank.de Specific tree species such as Norway spruce and white pine have been identified as particularly sensitive to this compound. umweltprobenbank.de Due to its persistence in soil, this compound can cause damage to non-target trees even at very low concentrations and potentially years after application.

Studies on seedling emergence and vegetative vigor of various crop species have provided insights into this compound's sensitivity profile. For pre-emergent exposure, sugar beet (Beta vulgaris) was identified as the most sensitive plant, with an ER50 (effective rate causing 50% reduction in plant biomass) of 1.8 g ae/ha. For post-emergent exposure, bean (Phaseolus vulgaris) was the most sensitive, with an ER50 of 0.24 g ae/ha. tennessee.edu

Further research has shown that monocotyledonous species (Liliopsida), including maize, oats, wheat, rye, and barley, exhibit increased tolerance to soil-applied this compound compared to dicotyledonous species (Magnoliopsida). scielo.br Among the Magnoliopsida species tested, soybeans and beets were the most sensitive, while cucumber, sunflower, and cotton demonstrated higher tolerance. scielo.br The potential for off-target injury to landscape ornamentals has also been observed, especially in regions like the upper Midwestern United States. mdpi.com

The mobility of this compound in soil, particularly its potential to leach into groundwater, raises concerns about its impact on non-target plant species through surface runoff or contaminated irrigation water. Precautionary measures such as spray buffer zones are often required to mitigate potential exposure via spray drift to sensitive terrestrial habitats.

Table 3: Sensitivity of Select Non-Target Plants to this compound

| Plant Type/Species | Application Type | Sensitivity/Tolerance | Key Findings | Reference |

| Coniferous & Deciduous Trees (e.g., Norway spruce, white pine) | General | Highly Sensitive | Can be damaged at very low doses, even years after application. | umweltprobenbank.de |

| Sugar Beet (Beta vulgaris) | Pre-emergence | Most Sensitive Crop | ER50 of 1.8 g ae/ha. | tennessee.edu |

| Bean (Phaseolus vulgaris) | Post-emergence | Most Sensitive Crop | ER50 of 0.24 g ae/ha. | |

| Liliopsida (Monocots: maize, oats, wheat, rye, barley) | Soil Application | Increased Tolerance | Less sensitive than Magnoliopsida. | scielo.br |

| Magnoliopsida (Dicots: soybeans, beets) | Soil Application | Highly Sensitive | Most sensitive among tested dicots. | scielo.br |

| Magnoliopsida (Dicots: cucumber, sunflower, cotton) | Soil Application | Higher Tolerance | Showed greater tolerance among tested dicots. | scielo.br |

| Landscape Ornamentals | General | Susceptible to Injury | Off-target injury observed. | mdpi.com |

Crop Tolerance and Sensitivity

The tolerance of various crop species to this compound varies significantly, with some showing considerable sensitivity.

Dose-Response Curves for Sensitive Plant Species

This compound's impact on sensitive plant species is often characterized by dose-response curves, illustrating the relationship between herbicide concentration and plant injury or mortality. For instance, as little as 5.4 ppb of this compound in soil has been estimated to cause 25% mortality of alfalfa seedlings. researchgate.netmdpi.com Studies have shown that reductions in alfalfa and white clover densities were particularly evident at herbicide rates equivalent to two half-lives of the herbicide, with reductions ranging from 78% to 95% for alfalfa and 73% to 88% for clover. researchgate.net

Residual Activity and Re-establishment of Legumes

This compound possesses soil residual properties, which is beneficial for long-term weed control but can impede the re-establishment of sensitive species, particularly legumes. oregonstate.eduresearchgate.netmdpi.com Legumes like alfalfa ( Medicago sativa L.) and white clover ( Trifolium repens L.), important for forage productivity and quality in temperate pastures, are highly susceptible to this compound residues. researchgate.netmdpi.comcdnsciencepub.com Research indicates that at least three half-lives of degradation, and likely four or more, are necessary before these legumes can re-establish at densities suitable for pasture production. researchgate.net The residual effects on legume re-establishment are influenced by factors affecting microbial degradation, such as soil texture, pH, organic matter, temperature, and moisture. mdpi.com

The following table summarizes the observed impact of this compound on alfalfa and white clover re-establishment at different residual herbicide levels:

| Herbicide Rate (x Registered Rate) | Alfalfa Reduction (%) | White Clover Reduction (%) |

| 0.25 (Two half-lives) | 78–95 | 73–88 |

| 0.125 (Three half-lives) | 39–68 | Not specified |

Grass Species Tolerance

While this compound primarily targets broadleaf weeds, its effects on grass species vary depending on the type of grass. Generally, grasses are more tolerant to this compound than susceptible broadleaved species, as the herbicide is translocated to a lesser extent in grasses. canada.ca

Cool-season vs. Warm-season Grasses

Studies evaluating the effect of this compound on seedling grasses commonly used for revegetation have shown differential tolerance between cool-season and warm-season species. researchgate.netcambridge.org Warm-season grasses generally exhibit greater tolerance to this compound than cool-season grasses. researchgate.netcambridge.org

For instance, switchgrass and big bluestem were among the most tolerant warm-season species. When this compound was applied at 168 g ha⁻¹, switchgrass and big bluestem showed average forage production of 199% and 150% respectively, compared to untreated controls. researchgate.netcambridge.org Among cool-season grasses, green needlegrass demonstrated the highest tolerance. researchgate.netcambridge.org In contrast, western wheatgrass was identified as the least tolerant species, with forage production averaging only 32% of the control the year after treatment, making it unsuitable for seeding following this compound application. researchgate.netcambridge.org

The following table illustrates the relative tolerance of selected grass species to this compound:

| Grass Type | Species | Forage Production (% of Control at 168 g ha⁻¹) | Tolerance Level |

| Warm-season | Switchgrass | 199 | Most Tolerant |

| Warm-season | Big Bluestem | 150 | Most Tolerant |

| Cool-season | Green Needlegrass | Not specified (Most tolerant cool-season) | Tolerant |

| Cool-season | Western Wheatgrass | 32 | Least Tolerant |

Established cool-season grasses like perennial ryegrass and tall fescue have shown uninhibited establishment after this compound application, suggesting no required reseeding interval for these species. ashs.org Similarly, bermudagrass and stargrass have demonstrated transient and minimal injury, with biomass production recovering to non-treated control levels by 60 days after treatment. cambridge.org Tall fescue has also been identified as highly tolerant, potentially due to its ability to sequester absorbed this compound in leaf tips. researchgate.netresearchgate.net

Impacts on Native Plant Communities and Biodiversity

This compound can significantly impact native plant communities and biodiversity, particularly in non-crop areas where it is registered for use. oregonstate.educambridge.org While effective in controlling invasive broadleaf weeds, its susceptibility to desirable forbs is a concern. cambridge.orgresearcher.life Studies in native prairie sites have shown that this compound application at 140 g ha⁻¹ altered plant communities and reduced the foliar cover of both high seral (undisturbed stable communities) and low seral (early succession in disturbed communities) forbs. cambridge.orgresearcher.life

For example, high seral forb foliar cover was reduced from approximately 20% to 2-3% at 10 and 14 months after treatment (MAT) in one site, and from 19% to 1.6-2% in another. cambridge.orgresearcher.life Specific high seral forb species, including birdfoot violet, white panicled aster, northern bedstraw, Canada goldenrod, purple meadowrue, and American vetch, were reduced. cambridge.orgresearcher.life The herbicide also led to a decline in species richness, evenness, and diversity, resulting in a reduced floristic quality. cambridge.orgresearcher.life However, following treatment, high and low seral monocot species (grasses) often increased, likely due to reduced competition from susceptible broadleaf species. cambridge.orgresearcher.life

Seed Production and Seed Bank Dynamics of Non-Target Species (e.g., Downy Brome)

This compound can influence the seed production and seed bank dynamics of certain non-target annual grasses, such as downy brome (Bromus tectorum). oregonstate.educambridge.orgbioone.org Research has shown that this compound, like other pyridine (B92270) growth regulator herbicides, can reduce seed production in annual grasses. oregonstate.educambridge.org

In controlled field studies, applying this compound at 320 g ae ha⁻¹ to downy brome plants in the early vegetative stage (EPOST) reduced seed germination by 50% to 88% over two study years. oregonstate.educambridge.orgbioone.org When applied at the early heading stage (LPOST), the same rate of this compound resulted in a 100% reduction in seed germination in both years. oregonstate.educambridge.orgbioone.org This reduction in seed germination occurred even without significant visible changes in the aboveground biomass or development of downy brome. oregonstate.educambridge.org Given that downy brome seeds have a relatively short viability in the soil seed bank and this compound has soil residual properties, its application could lead to reductions in downy brome population densities over time, potentially facilitating the restoration of native or improved plant communities. oregonstate.educambridge.orgbioone.orgucdavis.edu

The following table summarizes the effect of this compound on downy brome seed germination:

| Application Timing | This compound Rate (g ae ha⁻¹) | Seed Germination Reduction (Year 1) | Seed Germination Reduction (Year 2) |

| Early Vegetative | 320 | 50% | 88% |

| Early Heading | 320 | 100% | 100% |

Analytical Methodologies for Aminocyclopyrachlor Residues

Extraction and Purification Techniques

Sample treatment plays a vital role in the analysis of contaminants from environmental samples, and Solid Phase Extraction (SPE) is a commonly employed technique for both liquid and solid matrices after initial extraction steps. researchgate.net SPE is widely applicable due to the diverse range of available sorbents, which offer both capacity for concentrating compounds and selectivity for removing interferences from complex matrices. researchgate.net

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a robust sample preparation technique that effectively concentrates target analytes while simultaneously cleaning up complex sample matrices. researchgate.netchromatographyonline.com This technique is particularly valuable for aminocyclopyrachlor analysis due to its ability to handle various sample types, including soil, water, and plant tissues. researchgate.net

For the purification of this compound and its methyl analogue from soil extracts and water samples, solid phase extraction based on mixed-mode cation exchange/reverse phase retention has been extensively utilized. researchgate.netnih.govacs.orgnih.govcapes.gov.br A common approach involves the use of Oasis MCX cartridges, where analytes are retained through both cation exchange and reverse phase interactions. epa.govepa.gov

In the analysis of this compound residues in plant tissues, such as white pine, Norway spruce, grass forage, and grass hay, purification is achieved by filtering plant tissue extracts through SPE cartridges equipped with strong anion exchange stationary phases. researchgate.netnih.gov This approach is particularly suitable for acidic compounds like this compound. urv.catbiotage.com Strong anion exchange sorbents, typically modified with quaternary amine groups, promote anion-exchange interactions with anionic compounds in the sample, while also allowing for reverse phase interactions with the sorbent skeleton. urv.cat This method has undergone validation across five laboratories in the United States, demonstrating good reproducibility and ruggedness. researchgate.netnih.gov

Mixed-Mode Cation Exchange/Reverse Phase Retention

Detection and Quantitation Methods

High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the predominant and highly effective method for the detection and quantitation of this compound and its related compounds in various matrices. researchgate.netnih.govacs.orgnih.govcapes.gov.brbioone.orgcambridge.org

High Performance Liquid Chromatography (HPLC)

HPLC serves as the separation technique, effectively resolving this compound and its analogues from other matrix components before their introduction into the mass spectrometer. researchgate.net A common HPLC setup involves an Agilent 1100 or 1200 series system, utilizing a Phenomenex Luna Phenyl-Hexyl analytical column (e.g., 4.6 mm i.d. x 15 cm with 3 µm packing). epa.govepa.gov Mobile phases typically consist of aqueous solutions of formic acid (e.g., 0.01% or 0.1% formic acid in water) as Mobile Phase A and methanol (B129727) as Mobile Phase B. epa.govepa.gov The precise chromatographic conditions, including gradient elution, are optimized to achieve optimal separation and peak resolution for the analytes of interest.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) provides the necessary sensitivity and selectivity for the unambiguous identification and quantitation of this compound. researchgate.netnih.govacs.orgnih.govcapes.gov.br An electrospray ionization (ESI) source is commonly employed, operating in positive ion mode for this compound and its methyl analogue. researchgate.netnih.govacs.orgnih.govcapes.gov.brepa.gov Quantitative analyses are performed using multiple reaction monitoring (MRM), which involves monitoring specific ion transitions. For this compound, common transitions include m/z 214 → 68 for quantitation and m/z 214 → 101 for confirmation. researchgate.netnih.govfao.org

External standards prepared in neat solvents are typically used for quantitation, and method validation studies have shown acceptable accuracy with no significant matrix effects. researchgate.netnih.govacs.orgnih.gov The analytical methods developed for this compound demonstrate impressive limits of quantitation (LOQ) and limits of detection (LOD) across various matrices, as summarized in the table below.

Table 1: Limits of Quantitation (LOQ) and Limits of Detection (LOD) for this compound and this compound Methyl

| Analyte | Matrix | LOQ | LOD | Source |

| This compound | Water | 0.10 ng/mL (ppb) | 20 ng/L (ppt) | researchgate.netnih.govacs.orgnih.gov |

| This compound methyl | Water | 0.10 ng/mL (ppb) | 1 ng/L (ppt) | researchgate.netnih.govacs.orgnih.gov |

| This compound | Soil | 1.0 ng/g | 100 ng/kg | researchgate.netnih.govacs.orgnih.gov |

| This compound methyl | Soil | 1.0 ng/g | 10 ng/kg | researchgate.netnih.govacs.orgnih.gov |

| This compound | Plant Tissue | 0.01 mg/kg (ppm) | 0.003 mg/kg (ppm) | researchgate.netnih.gov |

| This compound | Grass Forage, Grass Hay | 0.01 ppm (LOQ) | - | nih.gov |

| This compound | Milk, Meat, Meat Byproducts | 0.01 ppm (LOQ) | - | nih.gov |

| This compound (soil oven-dry weight basis) | Soil | - | 0.1 ppb | cambridge.org |

Interlaboratory validation studies, involving multiple chemists and laboratories, have authenticated the ruggedness and good reproducibility of these analytical procedures. researchgate.netnih.govacs.orgnih.govnih.gov Furthermore, the HPLC/MS/MS method has proven effective in detecting this compound at concentrations significantly lower than those necessary to cause phytotoxic responses in sensitive plant species, with the LOD being 20 to 60 times lower than concentrations causing 25% phytotoxicity in crops like alfalfa, cotton, soybean, and sunflower. bioone.orgcambridge.org This capability is crucial for correlating chemical analysis of residual herbicide levels with observed biological responses. bioone.orgcambridge.org

Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the most commonly employed ionization technique for the LC-MS/MS analysis of this compound researchgate.netnih.govacs.orgnih.gov. ESI is a soft ionization method that produces protonated or deprotonated molecular ions, making it suitable for polar and thermally labile compounds like this compound capes.gov.br. This compound is typically analyzed in positive ion mode (ESI+) epa.govresearchgate.nettdl.orgmdpi.com. However, some methods may utilize negative ion mode (ESI-) for certain degradates or other acidic herbicides epa.goveurl-pesticides.euresearchgate.net. The column eluent, often containing a mixture of acetonitrile/water/formic acid, is introduced through the ESI source researchgate.nettdl.org. Typical ESI source parameters can include an IonSpray voltage of 5500 V, curtain gas at 35 L/min, and nebulizer gas at 50 psi, with declustering and entrance potentials set at specific voltages mdpi.com.

Gas-Phase Fragmentation Analysis

Following ionization, gas-phase fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), is critical for the identification and confirmation of this compound researchgate.netnih.govacs.orgnih.gov. This involves the collision-induced dissociation (CID) of the protonated molecular ion (precursor ion) into characteristic product ions. For this compound, the protonated molecular ion has an m/z of 214.03778 uni.lu. Tandem mass spectrometry experiments have been conducted to investigate the gas-phase fragmentation of this compound and its methyl analogue, and the results are reported in relevant studies nih.govacs.orgnih.govcapes.gov.br. Specific ion transitions are monitored for both quantitation and confirmation epa.gov. For instance, common ion transitions for this compound (DPX-MAT28) are m/z 214.2 → 68.0 (quantitation) and m/z 214.2 → 100.9 (confirmation) epa.gov.

Multiple Reaction Monitoring (MRM)

Multiple Reaction Monitoring (MRM) is the preferred mode of detection for the quantitative analysis of this compound using LC-MS/MS epa.govresearchgate.nettdl.orgmdpi.comresearchgate.net. MRM enhances both sensitivity and selectivity by monitoring specific precursor-to-product ion transitions unique to the analyte. This technique allows for the selective detection of target compounds even in complex matrices by minimizing interference from co-eluting compounds researchgate.net. Data acquisition for this compound and its analogues is performed by monitoring two ion pair transitions: one for quantitation and another for confirmation epa.gov. The quantitation ion recoveries are further confirmed using the ion ratios of the two ion transitions epa.gov.

Method Validation and Performance Characteristics

Method validation is an essential step to ensure that analytical procedures for this compound residues are reliable, accurate, and fit for their intended purpose tdl.orgcsic.es. Validation studies assess various performance characteristics to demonstrate the consistency and reliability of experimental results csic.es.

The Limits of Detection (LOD) and Quantitation (LOQ) are critical parameters indicating the sensitivity of an analytical method. For this compound, these limits vary depending on the matrix and the specific analytical method employed.

In water samples, reported LOQs for this compound are typically around 0.10 ng/mL (or 0.10 ng/g), with LODs estimated at 20 ng/L (or 20 ppt) researchgate.netnih.govacs.orgnih.govcapes.gov.brepa.gov. For soil samples, LOQs of 1.0 ng/g and LODs of 100 ng/kg have been reported for this compound researchgate.netnih.govacs.orgnih.govcapes.gov.brepa.gov. In food matrices, such as vegetation (e.g., white pine, Norway spruce, grass forage, grass hay), the method LOQ was 0.01 mg/kg (ppm) and the LOD was 0.003 mg/kg (ppm) researchgate.net. For food samples generally, LOQs of 0.01 mg/kg and LODs of 0.003 mg/kg have been achieved researchgate.net.

| Matrix | Analyte | LOQ (Quantitation Limit) | LOD (Detection Limit) |

|---|---|---|---|

| Water | This compound | 0.10 ng/mL (ppb) researchgate.netnih.govacs.orgnih.govcapes.gov.brepa.gov | 20 ng/L (ppt) researchgate.netnih.govacs.orgnih.govcapes.gov.br |

| Soil | This compound | 1.0 ng/g researchgate.netnih.govacs.orgnih.govcapes.gov.brepa.gov | 100 ng/kg researchgate.netnih.govacs.orgnih.govcapes.gov.br |

| Vegetation (e.g., white pine, Norway spruce, grass forage, grass hay) | This compound | 0.01 mg/kg (ppm) researchgate.net | 0.003 mg/kg (ppm) researchgate.net |

| Food samples (general) | This compound | 0.01 mg/kg researchgate.net | 0.003 mg/kg researchgate.net |

Accuracy, precision, and reproducibility are crucial for evaluating the reliability of analytical methods. Accuracy refers to the closeness of a measured value to the true value, typically assessed through recovery rates. Precision refers to the closeness of agreement between independent test results, often expressed as relative standard deviation (RSD) or coefficient of variation (CV) nih.gov. Reproducibility assesses the precision between different laboratories or analysts researchgate.netnih.govacs.orgnih.gov.

For this compound analysis, acceptable accuracy and precision have been reported. Mean recoveries for this compound and its degradates in water matrices were within guidelines (70-120%) with relative standard deviations (RSDs) typically ≤20% at fortification levels of 0.10 ng/g (LOQ) and 1.0 ng/g (10×LOQ) epa.gov. In food matrices like lemon and pecan, average analyte recoveries during method validation ranged from 75% to 118% with standard deviations between 3% and 21% researchgate.netnih.gov. For soil, soy meal, and corn meal, recoveries were generally acceptable, with reported values such as 109% ±18% for soil, 78% for soy, and 77% ±19% for corn at certain spiking levels researchgate.net. A statistical analysis of method validation data generated at multiple laboratories by multiple chemists has authenticated the ruggedness and good reproducibility of the analytical procedures for this compound researchgate.netnih.govacs.orgnih.govcapes.gov.br.

| Matrix | Parameter | Range/Value | Reference |

|---|---|---|---|

| Water | Mean Recoveries | 70-120% | epa.gov |

| Water | Relative Standard Deviation (RSD) | ≤20% | epa.gov |

| Lemon and Pecan (Food) | Average Recoveries | 75-118% | researchgate.netnih.gov |

| Lemon and Pecan (Food) | Standard Deviations | 3-21% | researchgate.netnih.gov |

| Soil | Recovery (at 4.1 ng/g) | 109% ±18% | researchgate.net |

| Soy Meal | Recovery (at 4.1 ng/g) | 78% | researchgate.net |

| Corn Meal | Recovery (at 4.1 ng/g) | 77% ±19% | researchgate.net |

Matrix effects are a significant concern in quantitative LC-MS analysis, as co-eluting compounds from the sample matrix can interfere with the ionization process, leading to signal suppression or enhancement, thereby affecting accuracy and reproducibility chromatographyonline.comcsic.es. While matrix effects cannot be entirely eliminated, various strategies are employed to mitigate their impact chromatographyonline.com.

For this compound analysis, some studies have reported no significant matrix effects during method validation when using external standards prepared in neat solvents researchgate.netnih.govacs.orgnih.govcapes.gov.br. However, other research indicates that matrix effects can occur, and strategies like matrix-matched external standards or internal standards are often used for calibration to compensate for these effects tdl.orgresearchgate.netcsic.es. Matrix-matched external standards involve preparing calibration standards in blank matrix extracts to ensure that the matrix composition of the standards closely resembles that of the unknown samples csic.es. This approach helps to equalize any ionization suppression or enhancement caused by the matrix csic.es. The use of an internal standard, such as 5-Amino-2-chlorobenzoic acid, is also employed to monitor and normalize response data for potential matrix effects, as it can account for variations in ionization efficiency and instrumental drift tdl.org.

Application of Analytical Methods in Environmental Monitoring and Research

Residue Analysis in Environmental Samples (e.g., Soil, Water, Vegetation)

Advanced analytical methods have been developed for the precise detection and quantification of this compound and its analogue, this compound methyl, in diverse environmental samples, including soil, water, and vegetation nih.govresearchgate.netacs.org. These methods are designed to achieve low detection and quantification limits, essential for monitoring trace levels of the herbicide.

A common approach for sample preparation involves purifying analytes from soil extracts and water samples using solid phase extraction (SPE), particularly those based on mixed-mode cation exchange/reverse phase retention nih.govresearchgate.netacs.org. This purification step is critical for removing matrix interferences that could affect the accuracy of the analysis.

For analyte identification and quantitative analysis, high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC/MS/MS) with an electrospray ionization (ESI) source is the primary technique employed nih.govresearchgate.netacs.org. This powerful combination offers high sensitivity and selectivity, enabling the differentiation of this compound from other compounds in complex environmental matrices. External standards prepared in neat solvents are typically used for quantitation, demonstrating acceptable accuracy and minimal matrix effects during method validation nih.govresearchgate.net.

The established limits of quantitation (LOQ) and limits of detection (LOD) for this compound and its methyl analogue in environmental samples are summarized in Table 1.

Table 1: Analytical Limits of Detection (LOD) and Quantitation (LOQ) for this compound and this compound Methyl in Environmental Samples

| Matrix | Compound | LOQ | LOD | Source |

| Water | This compound | 0.10 ng/mL (ppb) | 20 ng/L (ppt) | nih.govresearchgate.netacs.org |

| Water | This compound methyl | - | 1 ng/L (ppt) | nih.govresearchgate.netacs.org |

| Soil | This compound | 1.0 ng/g (ppb) | 100 ng/kg | nih.govresearchgate.netacs.org |

| Soil | This compound methyl | - | 10 ng/kg | nih.govresearchgate.netacs.org |

| Soil | This compound | - | 0.1 ppb (oven-dry weight basis) | researchgate.netcambridge.orgcambridge.orgbioone.org |

| Plant Tissue (Tomato) | This compound | 0.01 mg/kg (ppm) | 0.003 mg/kg (ppm) | researchgate.net |

| Plant Tissue (Tomato) | This compound | - | ~0.06 ppb (fresh weight basis) | purdue.edu |

Research has also shown that this compound residues can be present in chipped tree branches, ranging from 1.7 to 14.7 ppb, and can leach from these wood chips into potting soil, leading to plant injury researchgate.netpurdue.edu.

Correlation with Biological Responses in Plants

A critical aspect of environmental monitoring is the ability to correlate chemically detected herbicide residues with observable biological responses in plants, particularly sensitive non-target or rotational crops researchgate.netcambridge.orgcambridge.orgbioone.org. This correlation helps in understanding the ecological implications of residual herbicide levels.

Studies have utilized HPLC/MS/MS methods to link visual phytotoxic plant responses to residual concentrations of this compound in soil researchgate.netcambridge.orgcambridge.orgbioone.org. Sensitive crops, including alfalfa, cotton, soybean, and sunflower, have been identified as indicators for this compound presence researchgate.netcambridge.orgcambridge.orgbioone.org.

Research has determined the concentrations of this compound estimated to cause 25% phytotoxicity (GR25) in these sensitive crops, as detailed in Table 2. These GR25 values were found to be significantly higher (20 to 60 times) than the analytical limit of detection (LOD) of 0.1 ppb for soil analysis, indicating that the chemical assay can detect residues well below levels that cause noticeable harm to these plants researchgate.netcambridge.orgcambridge.orgbioone.org.

Table 2: this compound Concentrations Causing 25% Phytotoxicity (GR25) in Sensitive Crops

| Crop | GR25 Concentration (ppb) | Analytical LOD (ppb) | GR25/LOD Ratio | Source |

| Alfalfa | 5.4 | 0.1 | 54 | researchgate.netcambridge.orgcambridge.orgbioone.org |

| Cotton | 3.2 | 0.1 | 32 | researchgate.netcambridge.orgcambridge.orgbioone.org |

| Soybean | 2.0 | 0.1 | 20 | researchgate.netcambridge.orgcambridge.orgbioone.org |

| Sunflower | 6.2 | 0.1 | 62 | researchgate.netcambridge.orgcambridge.orgbioone.org |

Beyond chemical analysis, bioassays employing highly sensitive plant species, known as bioindicators, offer an alternative and cost-effective method for identifying and quantifying the biologically active amount of herbicide in soil scielo.br. Tomato plants, for instance, are a prominent bioassay platform for testing auxin-mimicking herbicides like this compound, exhibiting characteristic symptoms such as leaf twisting and curling (epinasty) researchgate.netpurdue.eduwikipedia.org. Studies have found this compound residues ranging from 0.5 to 8.0 ppb in tomato plants, consistent with observed epinastic responses researchgate.netpurdue.edu.

Assessing Degradation and Dissipation in Field and Laboratory Studies

Understanding the degradation and dissipation of this compound in the environment is crucial for predicting its persistence and potential for off-site movement. This compound is characterized as moderately persistent in soil systems herts.ac.uk.

In aquatic environments, aqueous photolysis is identified as a primary degradation pathway. Studies have reported photolytic half-lives of 1.2 days in shallow, clear, and well-lit natural water bodies at pH 6.2, and 7.8 days at pH 4, indicating its susceptibility to light-induced breakdown in water nih.gov.

In soil, the dissipation half-life (DT50) of this compound has been observed to vary significantly, ranging from 3 to over 112 days across different soil types in the Northern Great Plains wikipedia.org. More extensive studies have indicated that the time required for 90% degradation (DT90) can be considerably longer, spanning from 622 to 921 days researchgate.netwikipedia.org.

Research on tropical soils revealed that the mineralization of this compound remained below 45% across all treatments. The degradation half-life (DT50) in these soils was found to be 187 days for unamended soil, extending to over 240 days in soils amended with organic materials researchgate.net. The formation of bound residues in soil is a significant fate pathway, with approximately 30% of the total applied herbicide becoming bound researchgate.net. Furthermore, extractable residues decreased by 31% to 50% after 126 days of incubation, suggesting an increase in bound residue formation researchgate.net. Notably, no metabolites were formed during the entire incubation period in these tropical soil studies researchgate.net.

The persistence of biological activity, as assessed by bioassays using beet plants, demonstrated that this compound persistence was longer in loam texture soil compared to very clayey soil scielo.br. When beets were sown within 0 to 90 days after this compound application, 100% inhibition of fresh matter was observed in loam soil. At 120 and 150 days after application, inhibition rates were 70.7% and 70.8% for loam soil, respectively, while for clayey soil, the inhibition rates were 58.1% and 55.5% scielo.br.

This compound exhibits a greater potential for leaching compared to other herbicides like indaziflam (B594824), and precipitation events can significantly influence its leaching behavior in soil scielo.br. Field dissipation studies confirm that this compound remains the predominant component of the residue in plants, and its residues in soil can contribute to residues observed in subsequent rotational crops, highlighting the importance of monitoring its environmental persistence and movement fao.orgfao.org.

Resistance Management and Mitigation Strategies

Potential for Herbicide Resistance Development

The repeated and exclusive use of herbicides with the same mechanism of action (MOA) can lead to the selection and proliferation of naturally occurring weed biotypes that are resistant to that herbicide epa.govcroplife.org.aualabamacounties.org. Aminocyclopyrachlor, as a Group 4 herbicide, is susceptible to this phenomenon epa.govalabamacounties.org. When resistant biotypes survive and reproduce, they can become dominant in a treated area, leading to inadequate weed control epa.govalabamacounties.org.

Diversifying Mechanism of Action Options

To delay the emergence and dominance of herbicide-resistant weed biotypes, it is crucial to implement a diversified weed control strategy epa.govalabamacounties.orgepa.gov. This involves the strategic use of multiple herbicides with different sites of action epa.govalabamacounties.orgepa.govvegclear.com. Diversifying MOA options can be achieved through tank-mixing or sequential applications of herbicides epa.govalabamacounties.orgepa.gov. This compound can contribute to resistance management, particularly against weeds that have developed resistance to acetolactate synthase (ALS) inhibitor herbicides and glyphosate (B1671968), as it offers a different mechanism of action researchgate.netresearchgate.net.

Co-formulations for Resistance Management

Co-formulations, or pre-mix products, that combine this compound with other active ingredients possessing different mechanisms of action are valuable tools for resistance management canada.capublications.gc.cacroplife.org.au. For instance, co-formulations of this compound with sulfonylurea herbicides (WSSA Group 2), such as chlorsulfuron (B1668881) or metsulfuron-methyl (B1676535), can reduce the potential for resistance development to Group 2 herbicides canada.capublications.gc.ca. This is because this compound exhibits herbicidal activity on many of the same weeds that are typically susceptible to the Group 2 active ingredients canada.capublications.gc.ca. Such co-formulations also offer an increased weed spectrum compared to applying Group 2 or Group 4 herbicides alone canada.capublications.gc.ca. Research indicates that tank-mixing two effective mechanisms of action is a superior resistance management strategy compared to rotating mechanisms of action researchgate.net. Combinations including this compound, chlorsulfuron, and indaziflam (B594824) have shown high efficacy in total vegetation control, demonstrating the benefit of multiple MOAs researchgate.net.

Strategies for Mitigating Non-Target Impacts

This compound is known to be toxic to non-target terrestrial plants, including coniferous and deciduous trees, and has the potential to leach into groundwater due to its moderate to persistent nature in soil and aquatic systems canada.caepa.govwisconsin.govresearchgate.net. It is also highly mobile in the environment researchgate.netresearchgate.net. Therefore, several strategies are employed to mitigate its non-target impacts.

Buffer Zones and Application Restrictions

To minimize potential exposure to non-target terrestrial and aquatic habitats via spray drift or runoff, the establishment of buffer zones and adherence to specific application restrictions are critical canada.caepa.govwisconsin.gov. Spray buffer zones, ranging from 5 to 800 meters depending on the sensitive habitat (terrestrial or freshwater), are required to protect sensitive areas canada.ca.

Key application restrictions include:

Avoiding applications when rainfall is forecasted within 48 hours to reduce runoff epa.govepa.gov.

Not applying to powdery dry soil or light/sandy soils, especially when rainfall is unlikely, as this can lead to off-target movement epa.gov.

Prohibiting application when soil is frozen or covered with snow epa.gov.

Avoiding application within the root zone of desirable trees and shrubs unless potential injury or loss is acceptable, as root zones can extend beyond the tree canopy epa.govalabamacounties.org.

Not applying in or on dry or water-containing irrigation ditches or canals, including their outer banks epa.gov.

Prohibiting application through any type of irrigation system epa.gov.

Ensuring applications are made only when there is little to no hazard from spray drift wisconsin.gov. Even small quantities of spray can seriously injure susceptible plants wisconsin.gov.

Management of Treated Plant Materials and Animal Manure

This compound has the potential to enter the environment through compost products containing treated plant materials and animal manure canada.caenvu.com. The herbicide can pass through an animal's digestive tract and be excreted in urine and manure at levels that may cause injury to susceptible plants envu.comenvu.comgallatinmt.govunl.edu.

Specific management restrictions for treated plant materials and animal manure include:

Plant Materials: Do not use plant material from areas treated with this compound for mulch or compost within 18 months of treatment envu.comenvu.comgallatinmt.govpublic.law. Hay or forage made from grass treated within the previous 18 months must only be used on-farm envu.comenvu.com.

Animal Manure: Manure from animals that have grazed forage or eaten hay from areas treated with aminocyclocyclopyrachlor within the previous 18 months must only be used on-farm envu.comenvu.com. It should not be applied to land used for growing susceptible crops envu.com. To ensure manure is clear of herbicide residue, grazed animals should be allowed three days of grazing on untreated areas before being transferred to areas where sensitive crops occur envu.comenvu.comgallatinmt.gov.

Post-application Monitoring of Sensitive Species